molecular formula C13H8ClN3 B1424199 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine CAS No. 1211593-56-4

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

Cat. No. B1424199
M. Wt: 241.67 g/mol
InChI Key: WZYSATHRBJEXPH-UHFFFAOYSA-N
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Description

“1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine” is a chemical compound that has been mentioned in various scientific literature . It is often used in the field of organic chemistry for various purposes .

Scientific Research Applications

Ligand Construction and Complex Formation

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine derivatives have been used to construct various ligands, exhibiting the potential for forming complexes with metals like Ruthenium. For instance, Singh and Thummel (2009) elaborated 1,5-naphthyridine molecules into bidentate and tridentate ligands using methodologies such as Stille coupling or Friedlander condensation. These ligands, in turn, were used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, indicating the significance of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine in the field of coordination chemistry and potential applications in catalysis and materials science (Singh & Thummel, 2009).

Synthesis of Heterocyclic Compounds

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine serves as a key intermediate in the synthesis of various heterocyclic compounds. Fayyadh (2018) illustrated its role in synthesizing heterocyclic compounds like Oxazepane -4, 7-Dione, and Azetidin-2-one. These compounds demonstrated significant antibacterial activity, showcasing the compound's relevance in medicinal chemistry and pharmaceutical applications (Fayyadh, 2018).

Safety And Hazards

The safety and hazards associated with “1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-chloro-3-pyridin-4-yl-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-13-11-8-16-6-3-10(11)7-12(17-13)9-1-4-15-5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYSATHRBJEXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=C3C=NC=CC3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696905
Record name 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

CAS RN

1211593-56-4
Record name 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(pyridin-4-yl)-2,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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